
6-Bromo-2-chloro-3-methylbenzyl alcohol
Übersicht
Beschreibung
“6-Bromo-2-chloro-3-methylbenzyl alcohol” is a chemical compound with the CAS Number: 1428234-79-0 . It has a molecular weight of 235.51 . The IUPAC name for this compound is (6-bromo-2-chloro-3-methylphenyl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 235.51 . Alcohols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohol molecules .Wissenschaftliche Forschungsanwendungen
1. Dehalogenation Studies
6-Bromo-2-chloro-3-methylbenzyl alcohol may be involved in dehalogenation processes. Omori and Alexander (1978) studied the bacterial and spontaneous dehalogenation of organic compounds, highlighting the role of certain organisms in dehalogenating compounds such as brominated and chlorinated ones. This research suggests a potential environmental application for this compound in bioremediation and understanding microbial interactions with halogenated compounds (Omori & Alexander, 1978).
2. Solid Solution Landscapes
Romasanta et al. (2017) explored binary and ternary solid solutions of compounds including p-methylbenzyl alcohol, a structurally related compound to this compound. Their research provides insights into the physical and chemical behaviors of such substances, which could be relevant for similar bromo-chloro-methylbenzyl alcohols in material science applications (Romasanta et al., 2017).
3. Pharmacological Derivatives
The synthesis and characterization of pharmacologically active benzo[b]thiophen derivatives, including 4- and 6-halogeno-derivatives of N-2-chloroethyl-N-ethyl-3-aminomethylbenzo[b]thiophen hydrochloride, as studied by Chapman, Clarke, and Sawhney (1968), indicate the chemical utility of halogenated benzyl alcohols in drug development. These findings could be relevant for this compound as a precursor or analog in similar pharmacological research (Chapman, Clarke, & Sawhney, 1968).
4. Algae-Derived Bromo-Compounds
Research on bromo-compounds from the red alga Lenormandia prolifera by Saenger, Pedersen, and Rowan (1976) and Xu et al. (2004) on dibenzyl bromophenols from brown alga provides an ecological perspective on halogenated compounds, including bromo-chloro variants. These studies could offer insights into the natural occurrence and ecological roles of compounds like this compound (Saenger, Pedersen, & Rowan, 1976), (Xu et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-bromo-2-chloro-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIANKSUJNYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B3240111.png)

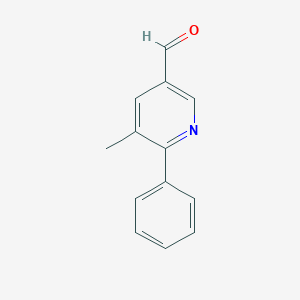
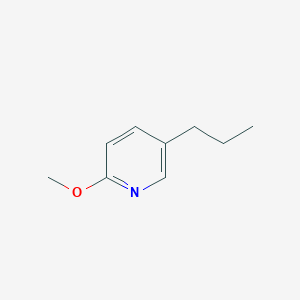
![4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine](/img/structure/B3240137.png)


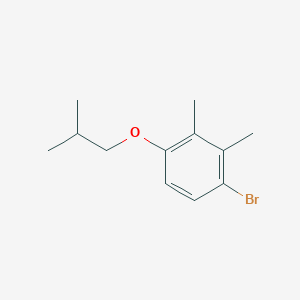
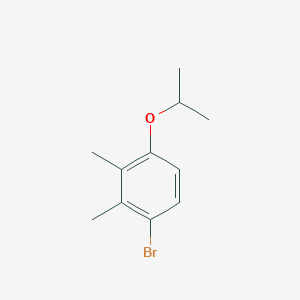



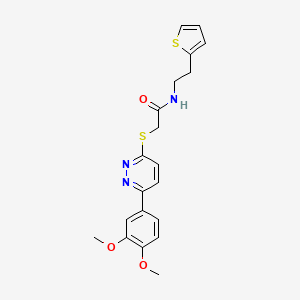
![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)